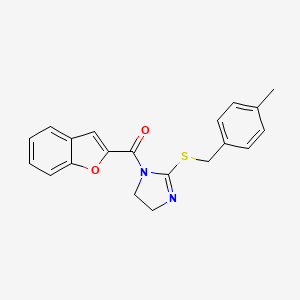

benzofuran-2-yl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran-2-yl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of imidazolylmethanones, which have been reported to possess a wide range of biological activities.

Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial and Cytotoxic Potential

A study by Shankar et al. (2018) synthesized novel substituted benzofuran compounds, demonstrating their antimicrobial activity against various bacterial and fungal strains and cytotoxicity against human cancer cell lines. This research underscores the potential of benzofuran derivatives in developing new antimicrobial agents with low toxicity (Shankar et al., 2018).

Antioxidant Properties

Rashmi et al. (2014) focused on synthesizing benzofuran derivatives to assess their antimicrobial and antioxidant activities, highlighting the potential of these compounds in addressing oxidative stress and microbial infections (Rashmi et al., 2014).

Chemical Synthesis and Applications

Synthetic Methodologies

Acheson and Wallis (1982) explored the addition reactions of thioureas and thioamides with diethyl hex-2-en-1-yne-1,6-dioate, leading to the synthesis of various compounds including benzofuran derivatives. This study provides insights into the synthetic routes applicable to benzofuran compounds, showcasing their chemical versatility (Acheson & Wallis, 1982).

Facile Synthesis of Thieno[2,3-b]-Thiophene Derivatives

Mabkhot et al. (2010) described a convenient synthesis method for thieno[2,3-b]thiophene derivatives, demonstrating the adaptability of benzofuran frameworks in synthesizing complex molecules with potential for various applications (Mabkhot et al., 2010).

Therapeutic Research and Development

Potential Antitumor Agents

Research by Pieters et al. (1999) on dihydrobenzofuran lignans revealed their significant anticancer activity, particularly in inhibiting tubulin polymerization. This study highlights the therapeutic potential of benzofuran derivatives in cancer treatment (Pieters et al., 1999).

Mechanism of Action

Target of Action

The primary targets of benzofuran derivatives are often associated with antimicrobial and anticancer activities . .

Mode of Action

The mode of action of benzofuran derivatives is typically through interaction with their targets, leading to changes in cellular processes

Biochemical Pathways

Benzofuran derivatives can affect various biochemical pathways, depending on their specific targets

Result of Action

The result of the compound’s action would be dependent on its mode of action and the biochemical pathways it affects. Benzofuran derivatives have been found to exhibit antimicrobial and anticancer activities

properties

IUPAC Name |

1-benzofuran-2-yl-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-14-6-8-15(9-7-14)13-25-20-21-10-11-22(20)19(23)18-12-16-4-2-3-5-17(16)24-18/h2-9,12H,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULJFDBANDEURZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide](/img/structure/B2839291.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dichlorobenzamide](/img/structure/B2839292.png)

![2-((3,4-dichlorobenzyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2839296.png)

![Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate](/img/structure/B2839297.png)

![[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2839303.png)

![Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]-N-(1,3,5-trimethylpyrazol-4-yl)carbamate](/img/structure/B2839306.png)

![(8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2839308.png)

![ethyl 2-{[2-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate](/img/structure/B2839309.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2839310.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide](/img/structure/B2839311.png)

![N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2839314.png)